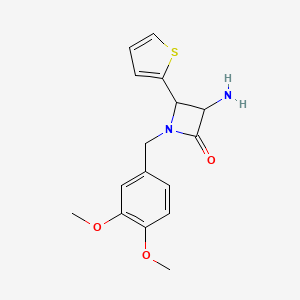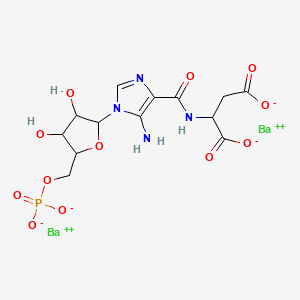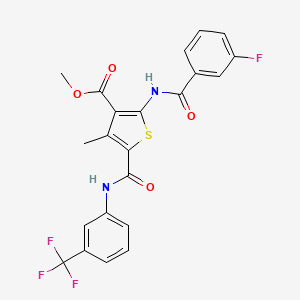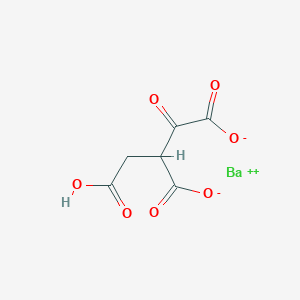
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone is an organic compound that features a pyridine ring substituted with a methyl group and a phenyl ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine and 4-bromobenzaldehyde.
Grignard Reaction: The 4-bromobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 4-methylphenylmagnesium bromide.
Coupling Reaction: The 4-methylphenylmagnesium bromide is then coupled with 6-methylpyridine in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanoic acid.
Reduction: 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6-Methylpyridin-3-yl)phenyl)ethanone: Similar structure but with the methyl group on the 3-position of the pyridine ring.
1-(4-(6-Chloropyridin-2-yl)phenyl)ethanone: Similar structure but with a chlorine atom instead of a methyl group on the pyridine ring.
Uniqueness
1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different pharmacological profiles and material properties compared to its analogs.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-14(15-10)13-8-6-12(7-9-13)11(2)16/h3-9H,1-2H3 |
InChI Key |
DENZRPZJYBLRBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)












